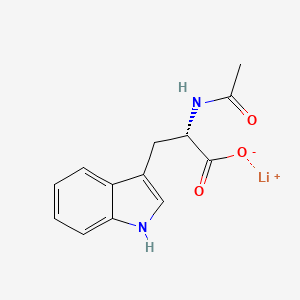

Lithium N-acetyl-L-tryptophanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le N-acétyl-L-tryptophanate de lithium est un composé qui combine le lithium, un stabilisateur de l’humeur bien connu, et le N-acétyl-L-tryptophane, un dérivé de l’acide aminé essentiel tryptophane.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du N-acétyl-L-tryptophanate de lithium implique généralement la réaction du N-acétyl-L-tryptophane avec un sel de lithium. Le processus commence par l’acétylation du L-tryptophane pour former le N-acétyl-L-tryptophane. Cet intermédiaire est ensuite mis à réagir avec de l’hydroxyde de lithium ou du carbonate de lithium dans des conditions contrôlées pour obtenir le N-acétyl-L-tryptophanate de lithium .

Méthodes de production industrielle

La production industrielle du N-acétyl-L-tryptophanate de lithium suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité pour garantir la constance et la pureté du produit final. Les conditions réactionnelles, telles que la température, le pH et le choix du solvant, sont optimisées pour maximiser le rendement et minimiser les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

Le N-acétyl-L-tryptophanate de lithium peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites, modifiant potentiellement son activité biologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, notamment la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés du tryptophane, tandis que la réduction peut produire des formes réduites du composé. Les réactions de substitution peuvent conduire à une variété de nouveaux dérivés ayant des propriétés potentiellement uniques .

Applications de recherche scientifique

Le N-acétyl-L-tryptophanate de lithium a un large éventail d’applications de recherche scientifique :

Chimie : Le composé est utilisé comme réactif dans diverses réactions chimiques et comme précurseur pour la synthèse d’autres composés.

Applications De Recherche Scientifique

Lithium N-acetyl-L-tryptophanate has a wide range of scientific research applications:

Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

Mécanisme D'action

Le mécanisme d’action du N-acétyl-L-tryptophanate de lithium implique plusieurs voies :

Modulation du stress oxydatif : Le composé neutralise le stress oxydatif en améliorant les activités des enzymes antioxydantes, telles que la catalase, la superoxyde dismutase et la glutathion peroxydase.

Protection mitochondriale : Il contribue à maintenir l’intégrité de la membrane mitochondriale et empêche la perturbation mitochondriale, protégeant ainsi les cellules de l’apoptose.

Neuroprotection : Le N-acétyl-L-tryptophanate de lithium peut exercer des effets neuroprotecteurs en modulant les niveaux de neurotransmetteurs et en réduisant la neuroinflammation.

Comparaison Avec Des Composés Similaires

Composés similaires

N-acétyl-L-tryptophane : Un dérivé du tryptophane ayant des effets protecteurs similaires contre le stress oxydatif.

Carbonate de lithium : Un sel de lithium couramment utilisé pour la stabilisation de l’humeur, mais qui n’a pas les effets protecteurs supplémentaires du N-acétyl-L-tryptophane.

N-acétyl-méthioninate : Un autre stabilisateur ayant des propriétés antioxydantes supérieures à celles du N-acétyl-L-tryptophanate.

Unicité

Le N-acétyl-L-tryptophanate de lithium est unique en raison de ses propriétés combinées de lithium et de N-acétyl-L-tryptophane. Cette combinaison offre à la fois des effets stabilisateurs de l’humeur et des effets protecteurs contre le stress oxydatif et les dommages induits par les rayonnements, ce qui en fait un composé prometteur pour diverses applications .

Propriétés

Numéro CAS |

60780-06-5 |

|---|---|

Formule moléculaire |

C13H13LiN2O3 |

Poids moléculaire |

252.2 g/mol |

Nom IUPAC |

lithium;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14N2O3.Li/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |

Clé InChI |

RIZPTOKEAKNELZ-YDALLXLXSA-M |

SMILES isomérique |

[Li+].CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-] |

SMILES canonique |

[Li+].CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.